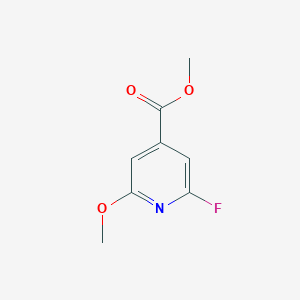

Methyl 2-fluoro-6-methoxyisonicotinate

Description

Positional Significance of Fluorine and Methoxy (B1213986) Substituents on the Pyridine (B92270) Ring System

The strategic placement of fluorine and methoxy groups at the C2 and C6 positions of the pyridine ring, respectively, profoundly influences the molecule's electronic properties and reactivity.

The fluorine atom at the 2-position serves several key roles. As the most electronegative element, it exerts a strong electron-withdrawing inductive effect, which can significantly modulate the pKa of the pyridine nitrogen, enhancing bioavailability and receptor affinity in potential pharmaceutical applications. nih.gov This C-F bond also enhances metabolic stability, a crucial factor in drug design. researchgate.net The presence of fluorine at the 2-position makes this site susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of other functional groups. nih.govacs.org The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol, for instance, is reported to be 320 times faster than that of 2-chloropyridine, highlighting the high reactivity imparted by the fluorine substituent. acs.org

The methoxy group at the 6-position is an electron-donating group through resonance, which can influence the regioselectivity of further chemical transformations. Its presence can also impact the molecule's lipophilicity and how it interacts with biological targets. The interplay between the electron-withdrawing fluorine and the electron-donating methoxy group creates a unique electronic environment on the pyridine ring, which can be exploited in various synthetic strategies.

The combined effects of these substituents are summarized below:

Modulation of Basicity: The strong inductive effect of fluorine generally decreases the basicity of the pyridine nitrogen, while the methoxy group can partially counteract this effect through resonance.

Reactivity Tuning: Fluorine activates the C2 position for nucleophilic attack, a cornerstone of its utility as a synthetic intermediate. nih.gov

Physicochemical Properties: The incorporation of fluorine and methoxy groups alters lipophilicity, metabolic stability, and membrane permeability, which are critical parameters in medicinal chemistry. nih.govresearchgate.net

Significance of Pyridine Isonicotinate (B8489971) Scaffolds in Contemporary Organic Synthesis

Pyridine-based ring systems are among the most prevalent heterocyclic structures in drug design and development. researchgate.netnih.gov The pyridine scaffold is a key component in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its capacity for diverse substitution patterns, which allows for the fine-tuning of pharmacological activity. nih.govresearchgate.net

Isonicotinates, which are esters of pyridine-4-carboxylic acid, are particularly valuable intermediates. guidechem.comgoogle.com The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups such as amides, providing a versatile handle for molecular elaboration. mdpi.com These scaffolds are integral to the synthesis of a wide array of therapeutic agents, including anti-inflammatory and antimicrobial drugs. nih.gov For example, ethyl isonicotinate is a key intermediate in the production of the antibiotic ceftaroline (B109729) fosamil. guidechem.com

The combination of the pyridine core with the isonicotinate structure results in a scaffold that offers both biological relevance and synthetic versatility, making it a highly sought-after motif in the creation of novel bioactive molecules. researchgate.net

Emerging Relevance of Methyl 2-fluoro-6-methoxyisonicotinate as a Versatile Building Block

The specific arrangement of functional groups in this compound positions it as a highly useful and versatile building block for synthetic chemists. Its "emerging relevance" stems from the multiple, distinct reaction sites that can be selectively addressed.

Nucleophilic Aromatic Substitution (SNAr): As previously mentioned, the 2-fluoro substituent is an excellent leaving group in SNAr reactions. This allows for the displacement of fluoride (B91410) by a wide variety of nucleophiles (e.g., amines, alcohols, thiols), enabling the straightforward synthesis of a library of 2-substituted-6-methoxypyridine derivatives. acs.org

Ester Manipulation: The methyl ester at the C4 position can be hydrolyzed to the carboxylic acid, which can then participate in amide bond-forming reactions or other transformations. It can also be reduced to an alcohol or converted to other esters. mdpi.com

Cross-Coupling Reactions: While not directly enabled by the existing substituents, further modification of the ring could introduce sites for popular cross-coupling reactions, expanding its synthetic utility even further.

The presence of three distinct functional handles—the reactive fluoride, the modifiable ester, and the directing methoxy group—allows for a modular and strategic approach to the synthesis of complex molecules. This versatility makes this compound an attractive starting material for creating diverse molecular architectures, particularly in the fields of medicinal chemistry and materials science.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 2-fluoro-6-methoxypyridine |

| Methyl isonicotinate |

| 2-chloropyridine |

| Sodium ethoxide |

| Ethyl isonicotinate |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoro-6-methoxypyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-12-7-4-5(8(11)13-2)3-6(9)10-7/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGPIMZJOSKQAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Pathways of Methyl 2 Fluoro 6 Methoxyisonicotinate

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

The pyridine ring, particularly when substituted with electron-withdrawing groups, is highly activated towards nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a wide range of functional groups.

The C-2 position, bearing the fluorine atom, is the most reactive site for nucleophilic attack on Methyl 2-fluoro-6-methoxyisonicotinate. This heightened reactivity is due to several converging electronic factors. The fluorine atom is located alpha to the ring nitrogen, which exerts a strong electron-withdrawing effect, thereby lowering the electron density at the C-2 carbon and making it more electrophilic. nih.gov The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov

Fluorine is an excellent leaving group in SNAr reactions, a property attributed to the high electronegativity and the strength of the C-F bond, which polarizes the carbon atom, making it susceptible to nucleophilic attack. ebyu.edu.trnih.gov A diverse array of nucleophiles can displace the fluoride (B91410), including those based on oxygen, nitrogen, sulfur, and carbon. nih.gov This versatility allows for the synthesis of a broad spectrum of 2-substituted-6-methoxyisonicotinate derivatives. The general conditions for these substitutions are often mild, a testament to the highly activated nature of the substrate. nih.gov

Table 1: Representative SNAr Reactions at the Fluorine-Substituted Position

| Nucleophile (Nu-H) | Reagent/Conditions | Expected Product |

| R-OH (Alcohol) | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) | Methyl 2-alkoxy-6-methoxyisonicotinate |

| R₂NH (Amine) | Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMSO, DMF) | Methyl 2-(dialkylamino)-6-methoxyisonicotinate |

| R-SH (Thiol) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Methyl 2-(alkylthio)-6-methoxyisonicotinate |

| Malononitrile | Base (e.g., NaH), Solvent (e.g., THF) | Methyl 2-(dicyanomethyl)-6-methoxyisonicotinate |

In reactions involving 2-nitropyridines, the presence of methoxy (B1213986) and methyl groups has been shown to be of minor importance in affecting the rate of SNAr, indicating the dominant activating effect of the ring nitrogen and the nitro group. epa.gov In the case of this compound, the primary role of the methoxy group is to electronically influence the reactivity at the more labile C-2 position. Regioselectivity overwhelmingly favors substitution at the C-2 position due to the superior leaving group ability of fluoride. Chemoselectivity is therefore high, with nucleophiles preferentially displacing the fluorine atom without affecting the methoxy group under typical SNAr conditions.

Electrophilic Aromatic Substitution Reactions on the Pyridine Core

In stark contrast to its high reactivity towards nucleophiles, the pyridine ring is inherently resistant to electrophilic aromatic substitution (EAS). wikipedia.orgyoutube.com The electronegative nitrogen atom reduces the electron density of the ring, deactivating it towards attack by electrophiles. quora.comyoutube.com Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration, sulfonation), the basic nitrogen atom is protonated or complexes with the Lewis acid catalyst. wikipedia.orgyoutube.com This generates a pyridinium (B92312) species, which is even more strongly deactivated. youtube.com

Consequently, forcing conditions, such as high temperatures, are typically necessary to achieve electrophilic substitution on pyridine and its derivatives. youtube.com The regiochemical outcome of such a reaction on this compound would be determined by the combined directing effects of the substituents.

Table 2: Directing Effects of Substituents on the Pyridine Ring for EAS

| Substituent | Position | Electronic Effect | Directing Influence |

| Ring Nitrogen | 1 | Deactivating | Meta (to C-3, C-5) |

| -F | 2 | Deactivating | Ortho, Para (to C-3) |

| -COOCH₃ | 4 | Deactivating | Meta (to C-3, C-5) |

| -OCH₃ | 6 | Activating | Ortho, Para (to C-5) |

Functional Group Transformations of the Carboxylate Moiety

The methyl ester functional group at the C-4 position undergoes standard transformations characteristic of carboxylic acid derivatives.

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-fluoro-6-methoxyisonicotinic acid. This transformation can be achieved under either acidic or basic conditions. libretexts.org

Acid-catalyzed hydrolysis is an equilibrium process, typically requiring a large excess of water and a strong acid catalyst (e.g., H₂SO₄) to drive the reaction towards the products. libretexts.org

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that proceeds to completion. libretexts.org The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or mixed aqueous-alcoholic solvent. The reaction yields the corresponding carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid. libretexts.org

The carboxylate moiety is a versatile handle for further functionalization through reactions such as amidation and transesterification.

Amidation: The methyl ester can be converted to a wide range of primary, secondary, or tertiary amides by reaction with ammonia (B1221849) or a primary/secondary amine, respectively. This reaction, often called aminolysis, typically requires heating and may be catalyzed by the reactants themselves or by the addition of a Lewis acid.

Transesterification: This process involves the conversion of the methyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. google.comorganic-chemistry.org For example, reacting this compound with benzyl (B1604629) alcohol under acidic or basic conditions would yield Benzyl 2-fluoro-6-methoxyisonicotinate. The reaction is an equilibrium process, and it is often driven to completion by using the new alcohol as the solvent or by removing the methanol (B129727) byproduct as it forms. google.com

Table 3: Common Transformations of the Carboxylate Moiety

| Reaction | Reagents | Expected Product |

| Hydrolysis (Basic) | 1. NaOH (aq), Heat2. H₃O⁺ | 2-Fluoro-6-methoxyisonicotinic acid |

| Amidation | R₂NH, Heat | N,N-Dialkyl-2-fluoro-6-methoxyisonicotinamide |

| Transesterification | R-OH, Acid or Base Catalyst, Heat | Alkyl 2-fluoro-6-methoxyisonicotinate |

Reduction and Oxidation Reactions of the Pyridine Ring and Ester Group

The pyridine ring of this compound is susceptible to both reduction and oxidation, leading to significant structural modifications. The electron-withdrawing nature of the ester group and the fluorine atom, combined with the electron-donating effect of the methoxy group, influences the reactivity of the heterocyclic core.

Reduction:

The pyridine ring can be reduced to the corresponding piperidine (B6355638) ring through catalytic hydrogenation. For instance, the hydrogenation of methyl isonicotinate (B8489971) to methyl isonipecotate can be achieved using a supported palladium catalyst under relatively mild conditions, such as temperatures ranging from 35°C to 150°C and pressures from atmospheric to approximately 500 psig. acs.org This transformation involves the saturation of the aromatic ring. Another method for the reduction of the pyridine ring involves the use of samarium diiodide in the presence of water, which can rapidly reduce pyridine to piperidine at room temperature. wikipedia.org

The ester group can also undergo reduction. Depending on the reducing agent and reaction conditions, the methyl ester can be reduced to a primary alcohol.

Oxidation:

Oxidation of the pyridine ring typically occurs at the nitrogen atom, leading to the formation of a pyridine N-oxide. This transformation can be achieved using peracids. researchgate.net The presence of the electron-donating methoxy group at the 6-position may influence the susceptibility of the pyridine nitrogen to oxidation. Additionally, oxidative dearomatization of pyridines, including 2-methoxy-substituted derivatives, can lead to the formation of dihydroxylated or epoxidized products. harvard.edu

The ester group is generally stable to many oxidizing conditions that affect the pyridine ring. However, under harsh conditions, it can be hydrolyzed to the corresponding carboxylic acid. The hydrolysis of methyl nicotinate (B505614) to nicotinic acid is known to occur in biological systems. soton.ac.uk

| Reaction Type | Reagents and Conditions | Product |

| Pyridine Ring Reduction | H₂, Pd/C, 35-150°C, atmospheric to 500 psig acs.org | Methyl 2-fluoro-6-methoxypiperidine-4-carboxylate |

| Pyridine Ring Reduction | SmI₂/H₂O, room temperature wikipedia.org | Methyl 2-fluoro-6-methoxypiperidine-4-carboxylate |

| Pyridine Ring Oxidation | Peracid (e.g., m-CPBA) researchgate.net | This compound N-oxide |

| Ester Group Hydrolysis | Acid or base catalysis nih.govyoutube.com | 2-Fluoro-6-methoxyisonicotinic acid |

Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

This compound is a versatile substrate for various transition metal-catalyzed cross-coupling reactions, C-H functionalization, and copper-catalyzed transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The fluorine atom at the 2-position of this compound can act as a leaving group in palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, vinyl, or alkynyl groups. Common palladium-catalyzed reactions applicable to this substrate include the Suzuki, Stille, Sonogashira, and Heck reactions.

Suzuki Coupling: This reaction involves the coupling of the fluoropyridine with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base.

Stille Coupling: In this reaction, an organotin reagent is coupled with the fluoropyridine under palladium catalysis. acs.orgwikipedia.org This method is effective for the synthesis of functionalized bipyridines and terpyridines. acs.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the fluoropyridine and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgnih.gov This method has been successfully applied to bromocyanofluoro pyridine nuclei. researchgate.netsoton.ac.uk

Heck Reaction: The Heck reaction allows for the coupling of the fluoropyridine with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.comorganic-chemistry.org

The reactivity in these cross-coupling reactions is influenced by the nature of the palladium catalyst, ligands, base, and solvent used.

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki | Arylboronic acid | Pd catalyst, base | 2-Aryl-6-methoxyisonicotinate |

| Stille | Organostannane | Pd catalyst acs.orgwikipedia.org | 2-Aryl/vinyl-6-methoxyisonicotinate |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst wikipedia.orgorganic-chemistry.org | 2-Alkynyl-6-methoxyisonicotinate |

| Heck | Alkene | Pd catalyst, base wikipedia.orgorganic-chemistry.org | 2-Alkenyl-6-methoxyisonicotinate |

While the substrate contains a fluoro group, nickel-catalyzed cross-electrophile coupling (XEC) is a relevant transformation for related heteroaryl halides, particularly chlorides. This methodology allows for the coupling of two different electrophiles, often an aryl or heteroaryl halide and an alkyl halide, in the presence of a nickel catalyst and a reducing agent. This approach avoids the need for pre-formed organometallic reagents.

Direct C-H functionalization offers an atom-economical approach to introduce new functional groups onto the pyridine ring. Palladium- or iridium-catalyzed borylation can be used to install a boryl group at a C-H bond, which can then participate in subsequent cross-coupling reactions. For isonicotinate derivatives, the regioselectivity of C-H borylation is influenced by the electronic and steric effects of the substituents on the pyridine ring.

Copper-catalyzed reactions provide another avenue for the functionalization of pyridine derivatives. For instance, copper-catalyzed chalcogenoamination allows for the introduction of both a chalcogen (sulfur or selenium) and an amine functionality across a double bond. While direct application to this compound may require specific reaction conditions, related transformations on pyridine systems highlight the potential for such functionalizations.

Transition Metal-Catalyzed Cross-Coupling Reactions

Elimination Reactions (e.g., Hydrogen Fluoride Elimination from Dihydropyridines)

The transformation of a dihydropyridine (B1217469) intermediate, potentially formed from this compound, into a fully aromatic pyridine ring via the elimination of hydrogen fluoride (HF) is a chemically viable pathway. This type of reaction is a subset of a broader class of reactions known as aromatization. In this hypothetical pathway, a precursor dihydropyridine would need to be formed, for instance, through the reduction of the pyridine ring of this compound.

The subsequent elimination of hydrogen fluoride would be the driving force for aromatization, leading to a more stable aromatic system. The ease of this elimination would depend on several factors, including the substitution pattern on the dihydropyridine ring and the reaction conditions employed. Generally, such elimination reactions can be promoted by a base or by thermal means. The presence of the fluorine atom, a good leaving group in this context, would facilitate the elimination process.

While this transformation is theoretically sound, the absence of specific research data for this compound in this context means that no concrete examples, reaction conditions, or yields can be presented. The following table is therefore a generalized representation of such a reaction, and not based on experimentally verified results for the subject compound.

Hypothetical Reaction Data: Elimination of HF from a Dihydropyridine Derivative

| Entry | Dihydropyridine Precursor | Reagent/Conditions | Product | Yield (%) |

| 1 | Hypothetical Dihydro-derivative of this compound | Base (e.g., DBU, NaH) | Methyl 6-methoxyisonicotinate derivative | N/A |

| 2 | Hypothetical Dihydro-derivative of this compound | Thermal (Heat) | Methyl 6-methoxyisonicotinate derivative | N/A |

Note: The data in this table is illustrative of a general chemical transformation and is not based on published results for this compound.

Further research would be required to isolate and characterize the putative dihydropyridine intermediate and to determine the optimal conditions for the subsequent elimination of hydrogen fluoride to form the corresponding aromatic pyridine derivative.

Strategic Applications of Methyl 2 Fluoro 6 Methoxyisonicotinate As a Building Block in Advanced Organic Synthesis

Enabling Intermediate for Diverse Complex Heterocyclic Architectures

The strategic placement of reactive sites on the pyridine (B92270) ring of methyl 2-fluoro-6-methoxyisonicotinate makes it a key intermediate for the synthesis of a wide array of complex heterocyclic structures. The fluorine atom at the 2-position can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of various functionalities. The ester and methoxy (B1213986) groups can be manipulated to build more complex ring systems, making this compound a valuable starting material for creating novel molecular frameworks. Six-membered heterocycles, such as the pyridine core of this compound, are prevalent in numerous bioactive molecules and are essential in the synthesis of agrochemicals, dyes, and advanced materials. cymitquimica.com

Contribution to the Synthesis of Functional Molecules and Advanced Materials

The versatility of this compound extends to its role as a precursor in the development of a range of functional molecules and materials with tailored properties.

Precursor in the Development of Pharmaceutical Scaffolds

Fluorinated building blocks are of significant interest in medicinal chemistry due to the beneficial effects of fluorine on the metabolic stability, lipophilicity, and binding affinity of drug candidates. While specific examples detailing the use of this compound are not extensively documented in publicly available literature, its structural similarity to other fluorinated nicotinic acid derivatives suggests its potential as a precursor for novel pharmaceutical scaffolds. ossila.com The pyridine core is a common feature in many active pharmaceutical ingredients.

Intermediate in Agrochemical Molecule Construction

Pyridine-based compounds are a cornerstone of the agrochemical industry, with many herbicides, insecticides, and fungicides containing this heterocyclic motif. The introduction of fluorine and other functional groups can significantly enhance the biological activity and selectivity of these molecules. For instance, 2-fluoro-6-(trifluoromethyl)pyridine (B1301170) compounds are valuable intermediates in the synthesis of various agrochemical products. google.com Although direct evidence is not available, the chemical structure of this compound makes it a plausible intermediate for the construction of new agrochemical candidates.

Integration into Macrocyclic and Polymeric Structures (e.g., Phthalocyanines)

The synthesis of advanced materials often relies on the use of specialized building blocks to create large, complex structures with specific functions. While there is no direct literature linking this compound to the synthesis of phthalocyanines, the general class of fluorinated phthalocyanines is well-studied for its applications in chemical sensors and as n-type semiconductors. mdpi.com The functional groups on this compound could potentially be modified to enable its integration into such macrocyclic or polymeric systems, contributing to the development of new materials with unique electronic and optical properties.

Role in the Synthesis of Specific Compound Classes

Nicotinic Acid and Related Derivative Synthesis

Nicotinic acid (niacin) and its derivatives are an important class of compounds with applications ranging from nutrition to pharmaceuticals. The core structure of this compound is a substituted nicotinic acid ester. This positions it as a key starting material for the synthesis of more complex nicotinic acid derivatives through modification of its existing functional groups. For example, 6-fluoronicotinic acid is a known building block for active pharmaceutical ingredients. ossila.com Hydrolysis of the ester group in this compound would yield the corresponding carboxylic acid, which could then be used in a variety of synthetic transformations to produce a diverse range of nicotinic acid analogs.

Building Block for Enzyme Inhibitor Scaffolds (e.g., Type II Dehydroquinase Inhibitors)

This compound serves as a crucial starting material in the synthesis of complex molecular scaffolds designed to inhibit enzyme activity. The unique substitution pattern of the pyridine ring, featuring a fluorine atom, a methoxy group, and a methyl ester, provides a versatile platform for creating compounds with specific biological targets. The electron-withdrawing nature of the fluorine atom and the ester group activates the pyridine ring for nucleophilic aromatic substitution, while the methoxy group can be a key interaction point within an enzyme's active site or be further modified.

While direct examples of the synthesis of Type II dehydroquinase inhibitors starting specifically from this compound are not extensively detailed in publicly available literature, the general strategy involves using substituted pyridine moieties as core structures. Type II dehydroquinase is an essential enzyme in the shikimate pathway in many microorganisms, making it an attractive target for the development of novel antimicrobial agents. The design of inhibitors often focuses on mimicking the substrate or transition state of the enzymatic reaction.

The synthesis of such inhibitors would typically involve a multi-step sequence where the isonicotinate (B8489971) ester is converted into a more complex side chain, and the fluoro and methoxy substituents are retained or modified to optimize binding to the enzyme's active site. For instance, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other fragments. The fluorine atom can be displaced by various nucleophiles to introduce further diversity into the scaffold.

The development of potent and selective inhibitors for enzymes like Type II dehydroquinase is a significant focus in medicinal chemistry. The use of fluorinated building blocks is particularly advantageous as fluorine substitution can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate.

| Enzyme Target | Inhibitor Scaffold Type | Potential Role of this compound |

| Type II Dehydroquinase | Substrate Analogs | Provides a substituted pyridine core for mimicking substrate binding. |

| Kinases | Heterocyclic Inhibitors | The pyridine ring can serve as a scaffold for ATP-competitive inhibitors. |

| Proteases | Covalent and Non-covalent Inhibitors | The reactive fluoro group can be utilized for covalent modification of active site residues. |

Methodologies for Late-Stage Functionalization and Structural Diversification

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule, such as a drug candidate, in the final steps of its synthesis. nih.gov This approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies without the need to re-synthesize each molecule from scratch. This compound and its derivatives are amenable to various LSF reactions, enabling the exploration of chemical space around this privileged scaffold.

The electron-deficient nature of the pyridine ring in this compound makes it a suitable substrate for several C-H functionalization reactions. These reactions can introduce new substituents at specific positions on the ring, leading to a diverse range of analogs with potentially improved biological activity or physicochemical properties.

One of the key positions for functionalization is the C-3 and C-5 positions of the pyridine ring. Methodologies such as radical additions and transition-metal-catalyzed C-H activation can be employed to introduce alkyl, aryl, and other functional groups at these sites. The fluorine atom at the C-2 position plays a crucial role in directing these reactions and modulating the reactivity of the ring.

Furthermore, the existing functional groups on this compound provide handles for diversification. The methyl ester can be hydrolyzed, reduced, or converted to other functional groups. The methoxy group can be demethylated to a hydroxyl group, which can then be further functionalized. The fluorine atom, being a good leaving group in nucleophilic aromatic substitution reactions, allows for the introduction of a wide array of nucleophiles at the C-2 position. This displacement is a powerful tool for structural diversification.

The table below summarizes some potential late-stage functionalization strategies applicable to scaffolds derived from this compound.

| Reaction Type | Position of Functionalization | Reagents and Conditions | Introduced Functional Group |

| Nucleophilic Aromatic Substitution | C-2 | Various nucleophiles (e.g., amines, thiols, alcohols) | Amines, Thioethers, Ethers |

| Minisci Reaction | C-3, C-5 | Alkyl radicals (from carboxylic acids, etc.), AgNO3, (NH4)2S2O8 | Alkyl groups |

| Palladium-Catalyzed C-H Arylation | C-3, C-5 | Aryl halides/triflates, Pd catalyst, ligand | Aryl groups |

| Ester Hydrolysis/Amidation | C-4 (Ester) | LiOH, then HATU, amine | Carboxylic acid, Amide |

| O-Demethylation | C-6 (Methoxy) | BBr3 | Hydroxyl |

These methodologies for late-stage functionalization and structural diversification are instrumental in optimizing the properties of lead compounds derived from this compound, ultimately accelerating the drug discovery process. nih.gov

Advanced Characterization and Computational Investigations of Methyl 2 Fluoro 6 Methoxyisonicotinate

Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of synthesized compounds. For Methyl 2-fluoro-6-methoxyisonicotinate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provides a complete picture of its molecular identity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By analyzing the magnetic environments of atomic nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl groups. The two aromatic protons on the pyridine (B92270) ring will appear as doublets due to coupling with the neighboring fluorine atom. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the fluorine and the ester group, and the electron-donating effect of the methoxy (B1213986) group. The methyl protons of the methoxy and ester groups will each appear as singlets, with their chemical shifts being characteristic of their respective chemical environments.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum will display distinct peaks for the carbonyl carbon of the ester, the carbons of the pyridine ring, and the methyl carbons of the methoxy and ester groups. The carbon atoms directly bonded to the fluorine and oxygen atoms will show characteristic chemical shifts due to the high electronegativity of these elements. The carbon attached to the fluorine will also exhibit splitting due to C-F coupling.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the characterization of organofluorine compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom on the pyridine ring.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 3.90 - 4.10 | Singlet | -OCH₃ (methoxy) |

| 3.80 - 4.00 | Singlet | -OCH₃ (ester) | |

| 7.00 - 7.20 | Doublet | Aromatic CH | |

| 7.30 - 7.50 | Doublet | Aromatic CH | |

| ¹³C | 164 - 168 | Singlet | C=O (ester) |

| 155 - 165 (JC-F) | Doublet | C-F | |

| 145 - 155 | Singlet | C-O (methoxy) | |

| 110 - 125 | Doublet | Aromatic CH | |

| 105 - 120 | Doublet | Aromatic CH | |

| 52 - 56 | Singlet | -OCH₃ (methoxy) | |

| 51 - 55 | Singlet | -OCH₃ (ester) | |

| ¹⁹F | -70 to -90 | Singlet | Ar-F |

Note: Predicted chemical shifts are based on typical values for similar functional groups and substituted pyridine rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₈H₈FNO₃), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition. The fragmentation pattern in the mass spectrum is a result of the cleavage of specific bonds within the molecule upon ionization. Common fragmentation pathways for this molecule would likely involve the loss of the methoxy group (-OCH₃) from the ester, the loss of the entire ester group (-COOCH₃), or the cleavage of the methy group from the methoxy ether. The analysis of these fragment ions can be used to confirm the connectivity of the atoms in the molecule. libretexts.orgdocbrown.info

| m/z | Possible Fragment Ion | Fragment Lost |

| 185 | [C₈H₈FNO₃]⁺ | - |

| 154 | [C₇H₅FNO₂]⁺ | -OCH₃ |

| 126 | [C₆H₅FNO]⁺ | -COOCH₃ |

| 170 | [C₇H₅FNO₃]⁺ | -CH₃ |

Note: The m/z values represent the nominal mass of the most abundant isotopes.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. upi.edu The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O stretching of the ester group, C-O stretching of the ester and ether groups, C-F stretching, and C=C and C=N stretching vibrations of the aromatic pyridine ring.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (ester) | 1720 - 1740 |

| C-O (ester & ether) | 1200 - 1300 |

| C-F | 1000 - 1100 |

| C=C and C=N (aromatic) | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit strong absorption in the UV region due to π → π* transitions of the pyridine ring. The presence of substituents (fluoro, methoxy, and methyl ester) on the ring will influence the wavelength of maximum absorption (λmax).

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provide valuable insights into the electronic structure, reactivity, and reaction mechanisms of molecules, complementing experimental findings.

Quantum Chemical Analysis (e.g., Density Functional Theory (DFT) calculations) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. nih.govresearchgate.net DFT calculations can be employed to optimize the geometry of this compound and to predict various molecular properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for predicting the reactivity of a molecule. The HOMO-LUMO energy gap can provide an indication of the molecule's kinetic stability. The MEP map can visualize the electron-rich and electron-poor regions of the molecule, which is useful for predicting the sites of electrophilic and nucleophilic attack. For this compound, the electronegative fluorine and oxygen atoms are expected to create electron-deficient regions on adjacent carbon atoms, influencing its reactivity.

Computational Modeling of Reaction Mechanisms and Pathways (e.g., transition states, energy profiles)

Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to construct a reaction energy profile. This profile provides valuable information about the feasibility of a proposed reaction pathway and the activation energy required for the reaction to occur. For instance, computational studies could be used to model the nucleophilic aromatic substitution reactions on the pyridine ring or the hydrolysis of the ester group, providing a deeper understanding of the compound's chemical behavior. researchgate.netresearchgate.net

Prediction of Molecular Properties Relevant to Synthetic Design (e.g., pKa, dipole moments)

The pKa of the protonated pyridine nitrogen is a critical parameter, indicating the basicity of the compound. The pyridine nitrogen in this compound is flanked by a fluorine atom at the 2-position and a methoxy group at the 6-position. The fluorine atom is a strongly electronegative group and exerts a powerful electron-withdrawing inductive effect, which decreases the electron density on the pyridine ring and, consequently, reduces the basicity of the nitrogen atom. Conversely, the methoxy group at the 6-position has a dual electronic nature. It is inductively electron-withdrawing but can also act as a π-electron donor through resonance. Given its position ortho to the nitrogen, its inductive effect is likely to be significant. The methyl ester group at the 4-position is also electron-withdrawing, further decreasing the basicity of the pyridine nitrogen. Therefore, the pKa of the conjugate acid of this compound is expected to be significantly lower than that of pyridine itself (pKa ≈ 5.2).

The interplay of these electronic effects not only governs the pKa and dipole moment but also influences the molecule's reactivity, which is central to designing synthetic transformations.

Table 1: Predicted Molecular Properties of this compound

| Property | Predicted Value/Range | Rationale |

| pKa (conjugate acid) | < 3.0 | The combined electron-withdrawing effects of the 2-fluoro, 6-methoxy, and 4-methoxycarbonyl groups significantly reduce the basicity of the pyridine nitrogen compared to unsubstituted pyridine. |

| Dipole Moment (Debye) | 2.0 - 4.0 D | The molecule possesses several polar bonds (C-F, C-O, C=O, C-N). The vector sum of these bond dipoles is expected to result in a significant net dipole moment, indicating a polar molecule. The exact value depends on the conformational arrangement of the methoxy and ester groups. |

Mechanistic Investigations of Synthetic Transformations Involving this compound

Specific mechanistic studies for synthetic transformations involving this compound have not been extensively reported. However, based on the known reactivity of analogous 2-fluoropyridine (B1216828) derivatives, several key transformations and their underlying mechanisms can be proposed. The primary site of reactivity for nucleophilic attack is the carbon atom at the 2-position, which is activated by the strongly electron-withdrawing fluorine atom and the pyridine nitrogen.

Nucleophilic Aromatic Substitution (SNA r):

The most prominent reaction pathway for this compound is nucleophilic aromatic substitution (SNA r), where the fluoride (B91410) ion acts as a good leaving group. This reaction is facilitated by the electron-deficient nature of the pyridine ring, which is further enhanced by the methoxycarbonyl group at the 4-position. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine, highlighting the high reactivity of the C-F bond in this context. nih.gov

The mechanism of SNA r proceeds via a two-step addition-elimination pathway. A nucleophile (Nu⁻) attacks the carbon atom bearing the fluorine, leading to the formation of a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.com In this intermediate, the negative charge is delocalized over the pyridine ring, with a significant contribution from a resonance structure where the charge resides on the electronegative nitrogen atom. stackexchange.com This resonance stabilization of the intermediate is a key factor in the facility of the reaction at the 2- and 4-positions of the pyridine ring. stackexchange.com Subsequently, the fluoride ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

The presence of the methoxy group at the 6-position can influence the rate and regioselectivity of the SNA r reaction. While it is an ortho, para-director for electrophilic aromatic substitution, in nucleophilic substitution, its electronic and steric effects can modulate the reactivity of the C-2 position.

Hydrolysis of the Ester Group:

Another important transformation is the hydrolysis of the methyl ester group at the 4-position to the corresponding carboxylic acid. This reaction can be catalyzed by either acid or base.

Under basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This is typically the rate-determining step. The intermediate then collapses, expelling the methoxide (B1231860) ion as a leaving group to form the carboxylate, which is subsequently protonated upon workup to yield the carboxylic acid.

Under acidic conditions, the carbonyl oxygen of the ester is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, methanol (B129727) is eliminated as a leaving group, and the carboxylic acid is formed. The hydrolysis of methyl esters is a well-established process. google.com

The electronic nature of the substituted pyridine ring can influence the rate of hydrolysis. The electron-withdrawing character of the fluoro and methoxy groups can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Q & A

Basic: What are the established synthesis routes for Methyl 2-fluoro-6-methoxyisonicotinate, and how can purity be validated?

Answer:

The compound is typically synthesized via esterification of the corresponding carboxylic acid or halogenation of precursor pyridine derivatives. For example, methyl esters of structurally similar fluorinated isonicotinates (e.g., Methyl 5-bromo-2-fluoroisonicotinate) are synthesized using Pd-catalyzed cross-coupling or nucleophilic fluorination . Purity validation requires a combination of techniques:

- NMR (¹H/¹³C/¹⁹F) to confirm substitution patterns and ester formation.

- LC-MS to assess mass accuracy and detect impurities.

- Melting point analysis (if applicable; e.g., Methyl 2,6-dichloroisonicotinate melts at 82–83°C, suggesting crystalline purity) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹⁹F NMR : Essential for confirming fluorine substitution and monitoring reaction progress (e.g., shifts between -100 to -120 ppm for aromatic fluorides) .

- IR Spectroscopy : Detects ester carbonyl stretches (~1700–1750 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₈H₇FNO₃) and isotopic patterns .

Advanced: How can regioselective fluorination be optimized in the synthesis of this compound?

Answer:

Regioselectivity challenges arise due to competing halogenation sites. Strategies include:

- Directed ortho-metalation : Use methoxy groups as directing groups to position fluorine at C2.

- Temperature control : Lower temperatures (−40°C) favor kinetic control, reducing byproducts .

- Computational modeling : DFT calculations predict transition-state energies for fluorination pathways, guiding reagent selection (e.g., Selectfluor vs. DAST) .

Advanced: How should researchers address contradictions in reported bioactivity data for fluorinated isonicotinates?

Answer:

Contradictions may arise from assay variability or impurities. Mitigation steps:

- Standardize assays : Use PubChem bioactivity data (e.g., DSSTox entries) as benchmarks .

- Control experiments : Test intermediates (e.g., 2-fluoro-6-methoxyisonicotinic acid) to isolate bioactivity contributions.

- Meta-analysis : Compare results across studies using tools like ChemIDplus to identify trends in EC₅₀/IC₅₀ values .

Basic: What are the stability considerations for storing this compound?

Answer:

- Storage conditions : Store at −20°C under inert gas (argon) to prevent hydrolysis of the ester group.

- Moisture control : Use molecular sieves in solvents (e.g., anhydrous THF or DCM) during handling .

- Degradation monitoring : Periodic HPLC analysis detects hydrolyzed products (e.g., free carboxylic acid) .

Advanced: What computational tools are effective for predicting the reactivity of this compound in nucleophilic substitutions?

Answer:

- Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina.

- QSAR models : Relate electronic parameters (Hammett σ constants) to reaction rates for fluorinated analogs .

- ReaxFF MD simulations : Predict thermal stability and decomposition pathways under reaction conditions .

Basic: How can researchers differentiate between isonicotinate derivatives using chromatographic methods?

Answer:

- Reverse-phase HPLC : Use C18 columns with acetonitrile/water gradients; retention times vary with substituent polarity (e.g., fluoro vs. methoxy groups).

- GC-MS : Suitable for volatile derivatives (e.g., methyl esters) with electron-capture detection (ECD) for fluorine sensitivity .

Advanced: What strategies improve yield in multi-step syntheses of this compound?

Answer:

- Protecting group chemistry : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).

- Flow chemistry : Enhances reproducibility for exothermic steps (e.g., fluorination).

- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) via response surface methodology .

Advanced: How can isotopic labeling (e.g., ¹³C or ²H) be applied to study the metabolic fate of this compound?

Answer:

- Synthesis of labeled analogs : Incorporate ¹³C at the methoxy or carbonyl group via labeled methanol or CO₂.

- Tracing studies : Use LC-MS/MS to track labeled metabolites in vitro (e.g., liver microsomes) .

Basic: What are the key literature sources for structural analogs of this compound?

Answer:

- PubChem : Access NMR, MS, and bioactivity data for analogs (e.g., Methyl 5-bromo-2-fluoroisonicotinate) .

- CAS Common Chemistry : Cross-reference CAS RNs (e.g., 42521-09-5 for Methyl 2,6-dichloroisonicotinate) .

- EPA DSSTox : Review toxicity profiles to prioritize analogs for further study .

Advanced: How can researchers resolve conflicting crystallographic data for fluorinated isonicotinate derivatives?

Answer:

- Single-crystal X-ray diffraction : Compare unit cell parameters with Cambridge Structural Database entries.

- Rietveld refinement : Analyze powder XRD data to identify polymorphic variations.

- Electron density maps : Use Hirshfeld surfaces to validate fluorine placement .

Advanced: What methodologies quantify the electronic effects of fluorine and methoxy groups in this compound?

Answer:

- Hammett plots : Correlate substituent constants (σm for fluorine, σp for methoxy) with reaction rates.

- NBO analysis : Calculate charge distribution and resonance effects using Gaussian or ORCA software .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats; use fume hoods for volatile steps.

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite.

- Waste disposal : Follow EPA guidelines for halogenated waste (D-code D003) .

Advanced: How can machine learning predict novel applications of this compound in drug discovery?

Answer:

- Cheminformatics pipelines : Train models on ChEMBL bioactivity data to predict kinase inhibition.

- Generative AI : Propose structural modifications (e.g., replacing methoxy with ethoxy) for enhanced solubility .

Advanced: What experimental designs minimize byproduct formation during esterification of 2-fluoro-6-methoxyisonicotinic acid?

Answer:

- Reagent choice : Use DCC/DMAP coupling over Fischer esterification to avoid acid-catalyzed side reactions.

- In situ monitoring : ReactIR tracks carbonyl intermediates to optimize reaction quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.